(R)-2-Amino-3-ethylpentanoic acid (R)-2-Amino-3-ethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 14328-61-1
VCID: VC0017033
InChI: InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
SMILES: CCC(CC)C(C(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

(R)-2-Amino-3-ethylpentanoic acid

CAS No.: 14328-61-1

VCID: VC0017033

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-ethylpentanoic acid - 14328-61-1

Description

(R)-2-Amino-3-ethylpentanoic acid is an amino acid, a class of organic compounds that serve as the building blocks of proteins . Amino acids are characterized by the presence of a basic amino group (-NH2) and an acidic carboxyl group (-COOH) . These groups are attached to a central carbon atom, known as the α-carbon . Amino acids play crucial roles in numerous biological and chemical functions within the human body, supporting growth and development .

The general structure of an amino acid is R-CH(NH2)-COOH . The 'R' represents a side chain that varies among different amino acids, giving each unique properties . In the case of (R)-2-Amino-3-ethylpentanoic acid, the compound includes a specific arrangement of atoms, with an ethyl group attached to the third carbon of the pentanoic acid chain, and the amino group located on the second carbon . The designation "(R)" indicates the specific stereochemistry around the α-carbon, specifying the spatial arrangement of the atoms . With the exception of glycine, all amino acids in proteins have four different groups attached to them and consequently can exist in two mirror isomeric forms .

Amino acids can be categorized based on the properties of their side chains, such as polar, nonpolar, acidic, or basic . These side chains influence how amino acids interact within proteins, affecting protein folding, stability, and interactions with other molecules . While (R)-2-Amino-3-ethylpentanoic acid is not one of the 20 common amino acids found in proteins, it shares structural similarities with other non-proteinogenic amino acids, which can arise from post-translational modification or during nonribosomal peptide synthesis . Other examples include D-serine, a neuromodulator, found in bacterial envelopes and some antibiotics .

CAS No. 14328-61-1
Product Name (R)-2-Amino-3-ethylpentanoic acid
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (2R)-2-amino-3-ethylpentanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Standard InChIKey IXLUUORVBOXZGB-ZCFIWIBFSA-N
SMILES CCC(CC)C(C(=O)O)N
Canonical SMILES CCC(CC)C(C(=O)[O-])[NH3+]
Synonyms D-3-Ethylnorvaline; D-3-Ethyl-norvaline; R-Ethylnorvaline_x000B_
PubChem Compound 15852244
Last Modified Sep 14 2023

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